Kebuzone

Descripción

This compound (also known as ketophenylbutazone ) is a non-steroidal anti-inflammatory drug.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

proposed antirheumatic agent; minor descriptor (75-86); on-line & INDEX MEDICUS search PHENYLBUTAZONE/AA

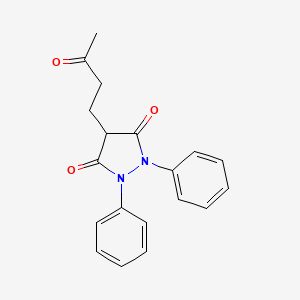

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYTZKPVOAIUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234500 | |

| Record name | Kebuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.174 mg/mL at 20 °C | |

| Record name | Ketophenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

853-34-9 | |

| Record name | Kebuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kebuzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kebuzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kebuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kebuzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KEBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketophenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Kebuzone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, functionally related to phenylbutazone.[1] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily derived from its non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] By blocking the catalytic activity of both COX-1 and COX-2, this compound effectively curtails the biosynthesis of prostaglandins, critical lipid mediators of inflammation, pain, and fever. This guide provides a detailed examination of this compound's molecular mechanism, supported by available data and a review of standard experimental protocols relevant to its characterization.

Core Mechanism of Action: COX Inhibition

The principal pharmacological action of this compound is the inhibition of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the rate-limiting step in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGE2, PGI2, etc.) and thromboxanes (TXA2).

-

COX-1 Inhibition: COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow and platelet aggregation. This compound's inhibition of COX-1 is responsible for both its anti-platelet effects and, concurrently, its potential for gastrointestinal side effects.

-

COX-2 Inhibition: COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation at sites of inflammation leads to a surge in prostaglandin production, which mediates pain and inflammation. This compound's therapeutic efficacy stems significantly from its inhibition of COX-2.

The inhibition of prostaglandin synthesis accounts for this compound's primary therapeutic effects:

-

Anti-inflammatory: Reduced production of prostaglandins like PGE2 at the site of inflammation decreases vasodilation, edema, and the overall inflammatory response.

-

Analgesic: By lowering prostaglandin levels, this compound reduces the sensitization of peripheral nerve endings to pain mediators.

-

Antipyretic: The drug reduces fever by inhibiting PGE2 synthesis in the hypothalamus, which is responsible for regulating the body's temperature set-point.

Some evidence also suggests that this compound may modulate immune responses by reducing the activity of pro-inflammatory cytokines and stabilizing lysosomal membranes, preventing the release of inflammatory enzymes.

Signaling Pathway and Molecular Interactions

This compound intervenes at a critical juncture in the inflammatory cascade. The process begins when cell membrane phospholipids are converted to arachidonic acid by phospholipase A2. Arachidonic acid is then available as a substrate for the COX enzymes. This compound competitively blocks the active site of COX-1 and COX-2, preventing this conversion.

Quantitative Data

| Parameter | Description | Relevance to this compound |

| IC50 (COX-1) | The concentration of drug required to inhibit 50% of COX-1 activity. | A lower IC50 value indicates higher potency. This value correlates with the risk of gastrointestinal side effects. |

| IC50 (COX-2) | The concentration of drug required to inhibit 50% of COX-2 activity. | A lower IC50 value indicates higher potency for anti-inflammatory effects. |

| Selectivity Index (SI) | Ratio of IC50 (COX-2) / IC50 (COX-1). | As a non-selective inhibitor, this compound's SI is expected to be close to 1, similar to other traditional NSAIDs. |

| Pharmacokinetics | ||

| Routes of Administration | Intramuscular, Oral. | |

| Elimination Half-life | 70–100 hours. | This long half-life suggests a prolonged duration of action. |

| Excretion | Primarily renal. |

Experimental Protocols

The characterization of this compound's mechanism of action involves standard in vitro and in vivo assays used for NSAIDs.

In Vitro COX Inhibition Assay

This type of assay is fundamental for determining the potency (IC50) and selectivity of an NSAID.

Objective: To quantify the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

General Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing necessary co-factors like hematin and L-epinephrine.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (dissolved in a solvent like DMSO) for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

-

Quantification: The reaction is stopped after a short period (e.g., 2 minutes) by adding acid. The amount of prostaglandin produced (commonly PGE2) is then quantified. This can be done using methods like:

-

Enzyme Immunoassay (EIA).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity Models

Animal models are used to assess the therapeutic efficacy of the drug in a biological system.

Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.

Carrageenan-Induced Paw Edema Model: This is a standard and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

-

Animal Subjects: Typically rats or mice are used.

-

Drug Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known NSAID like indomethacin), and test groups receiving different doses of this compound. The drug is administered orally or via injection.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is administered into the paw of each animal.

-

Measurement: The volume of the paw is measured at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition in the drug-treated groups is calculated by comparing the increase in paw volume to the control group. This demonstrates the drug's ability to suppress acute inflammation in vivo.

Conclusion

The mechanism of action of this compound is well-characterized and consistent with that of traditional non-steroidal anti-inflammatory drugs. Its clinical efficacy is directly linked to its non-selective inhibition of both COX-1 and COX-2 enzymes, leading to a potent reduction in prostaglandin synthesis. This dual inhibition effectively manages inflammatory symptoms but also presents a risk of gastrointestinal and other side effects associated with the suppression of homeostatic prostaglandins. For drug development professionals, understanding this foundational mechanism is crucial for contextualizing its therapeutic profile and guiding the development of newer agents with improved selectivity and safety profiles.

References

Kebuzone as a non-steroidal anti-inflammatory drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kebuzone, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylbutazone.[1] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[2][3] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[4][5] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, focusing on its mechanism of action, pharmacology, and the experimental methodologies used to characterize it.

Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.

Some evidence also suggests that this compound's anti-inflammatory effects may be augmented by its ability to modulate immune responses and reduce the activity of pro-inflammatory cytokines. Additionally, it has been proposed that this compound may stabilize lysosomal membranes, preventing the release of enzymes that can exacerbate inflammation.

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.

Pharmacology and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Absorption | ||

| Onset of Action (Oral) | 30 minutes to 1 hour | |

| Time to Peak Plasma Concentration (Oral) | 2 to 3 hours | |

| Distribution | ||

| Distribution | Widely distributed | |

| Metabolism | ||

| Site of Metabolism | Liver | |

| Excretion | ||

| Route of Excretion | Renal | |

| Elimination Half-life | 70–100 hours |

Note: Detailed quantitative data for bioavailability and protein binding percentage are not consistently reported in the available literature. For context, the parent compound, phenylbutazone, is highly protein-bound.

Table 2: Routes of Administration and Dosage

| Route | Formulation | Typical Adult Dosage | Reference |

| Oral | Tablets, Capsules | 200-400 mg, 2-3 times daily | |

| Intramuscular | Injection (Sodium Salt) | Equivalent to 1 g of base, 1-2 times daily | |

| Topical | Creams, Gels | Applied to the affected area |

Clinical Use and Efficacy

This compound has been used in the treatment of inflammatory and painful conditions, primarily rheumatoid arthritis and other musculoskeletal disorders. Clinical studies have demonstrated its efficacy in improving the quality of life for patients with chronic pain and inflammation. However, detailed quantitative data from these trials, such as American College of Rheumatology (ACR) response criteria, are not extensively reported in recent literature. A double-blind, cross-over study comparing oral ketoprofen (100 mg/day) with phenylbutazone (400 mg/day) in patients with osteoarthrosis of the hip suggested comparable efficacy between the two drugs at these dosages, with both showing improvement in patients after four weeks of treatment. Another study in acute gouty arthritis found intramuscular ketoprofen and phenylbutazone to have excellent therapeutic effects.

Adverse Effects and Drug Interactions

The adverse effect profile of this compound is similar to that of other NSAIDs.

Common Adverse Effects:

-

Gastrointestinal: Nausea, dyspepsia, abdominal pain, and in more severe cases, gastrointestinal bleeding or ulcers.

-

Central Nervous System: Dizziness, headache.

-

Dermatologic: Rash, pruritus (hypersensitivity reactions).

Serious Adverse Effects:

-

Renal impairment

-

Hepatotoxicity

-

Cardiovascular events

This compound is considered unsafe for patients with porphyria.

Clinically Significant Drug Interactions:

-

Other NSAIDs and Corticosteroids: Increased risk of gastrointestinal ulceration and bleeding.

-

Anticoagulants (e.g., Warfarin): Enhanced risk of bleeding.

-

Antihypertensive Agents (ACE inhibitors, ARBs, diuretics): Reduced efficacy of the antihypertensive medication.

-

Lithium and Methotrexate: Potential for increased plasma levels and toxicity of these drugs.

Chemical Synthesis

The following diagram outlines a general workflow for the synthesis of pyrazolidine-3,5-dione derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in recent publications. However, the following provides a general methodology for an in vitro cyclooxygenase (COX) inhibition assay, a fundamental experiment for characterizing NSAIDs.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published methodologies for assessing COX-1 and COX-2 inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Recombinant COX-1 and COX-2 enzymes

-

COX assay buffer

-

COX cofactor working solution

-

COX probe solution

-

Arachidonic acid solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) and positive controls in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

75 µL COX assay buffer

-

2 µL COX cofactor working solution

-

1 µL COX probe solution

-

1 µL of either recombinant COX-1 or COX-2 enzyme

-

10 µL of the test compound dilution or control.

-

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

The following diagram illustrates the general workflow for this type of in vitro assay.

Conclusion

This compound is a non-steroidal anti-inflammatory drug with a well-established mechanism of action centered on the inhibition of COX enzymes. Its long half-life allows for infrequent dosing. While it has demonstrated clinical efficacy in inflammatory conditions, a notable lack of recent, detailed quantitative data on its specific COX inhibition, pharmacokinetics, and clinical trial outcomes in the publicly available literature presents a challenge for a complete modern assessment. Further research to quantify these parameters would be beneficial for a comprehensive understanding of its therapeutic profile in comparison to newer anti-inflammatory agents.

References

Pharmacological Properties of Kebuzone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kebuzone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, structurally related to phenylbutazone. It exhibits anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available pharmacokinetic data, clinical efficacy, and safety profile. Due to the discontinuation of the drug, detailed quantitative data and specific experimental protocols are limited in publicly available literature. Therefore, this guide also presents representative experimental methodologies for a compound of this class to serve as a reference for researchers in the field of anti-inflammatory drug development.

Introduction

This compound (4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione) is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[1] As a derivative of phenylbutazone, it shares a similar pharmacological profile.[2] The therapeutic effects of this compound are primarily attributed to its ability to block the synthesis of prostaglandins by inhibiting the cyclooxygenase (COX) enzymes.[3][4][5] This guide will delve into the known pharmacological characteristics of this compound, presenting the available data in a structured format and providing detailed, representative experimental protocols relevant to the study of such compounds.

Mechanism of Action

This compound is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the inflammatory response.

By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever. However, the inhibition of COX-1 is also associated with the common gastrointestinal side effects observed with non-selective NSAIDs.

Signaling Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the inhibitory action of this compound.

Caption: Inhibition of COX-1 and COX-2 by this compound.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are its anti-inflammatory, analgesic, and antipyretic actions, all stemming from the inhibition of prostaglandin synthesis.

Quantitative Pharmacodynamic Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

Data for comparator compounds sourced from a study using human peripheral monocytes.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available. Being a derivative of phenylbutazone, it is expected to share some of its pharmacokinetic properties, such as good oral absorption and extensive metabolism.

Pharmacokinetic Parameters

| Parameter | Value | Species |

| Absorption | Well absorbed after oral administration. | Human |

| Distribution | Widely distributed. | Human |

| Protein Binding | Data not available | |

| Metabolism | Metabolized in the liver. | Human |

| Route of Elimination | Excreted by the kidneys. | Human |

| Elimination Half-life | 70–100 hours | Human |

| Bioavailability | Data not available |

Clinical Efficacy and Safety

This compound has been used in the treatment of inflammatory conditions, most notably rheumatoid arthritis.

Rheumatoid Arthritis

A double-blind clinical trial conducted in 1968 compared the efficacy and safety of this compound (750 mg daily) with phenylbutazone (600 mg daily) in 30 patients with rheumatoid arthritis over a 6-week period. The study concluded that the clinical effect of this compound was "entirely up to that of phenylbutazone".

Summary of Findings from the 1968 Clinical Trial:

| Outcome | This compound | Phenylbutazone |

| Clinical Efficacy | Comparable to phenylbutazone | - |

| Side Effects | Occurred in 50% of cases | Occurred in 50% of cases |

| Gastric Symptoms | Same number of cases | Same number of cases |

| Occult Blood in Feces | Less common | More common |

| Edema and Weight Gain | Less tendency | Greater tendency |

Safety Profile

Common Side Effects:

-

Nausea

-

Dyspepsia

-

Abdominal pain

-

Gastrointestinal bleeding or ulcers

-

Dizziness

-

Headache

-

Rash

-

Pruritus

Serious Adverse Effects:

-

Renal impairment

-

Hepatotoxicity

-

Cardiovascular events

Contraindications:

-

Known hypersensitivity to this compound or other NSAIDs

-

Active gastrointestinal bleeding or ulceration

-

Severe renal or hepatic impairment

-

Third trimester of pregnancy

-

History of asthma or allergic reactions triggered by aspirin or other NSAIDs

Drug Interactions:

-

Other NSAIDs or Corticosteroids: Increased risk of gastrointestinal bleeding.

-

Anticoagulants (e.g., warfarin): Enhanced risk of bleeding.

-

Antihypertensive Medications (e.g., ACE inhibitors, ARBs, diuretics): Reduced efficacy of these drugs.

-

Lithium or Methotrexate: Increased risk of toxicity of these drugs.

-

SSRIs or SNRIs: Increased risk of gastrointestinal bleeding.

Experimental Protocols (Representative)

Due to the limited availability of specific experimental protocols for this compound, the following sections describe representative methodologies for testing the pharmacological properties of an NSAID.

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compound and reference inhibitors (e.g., ibuprofen, celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

-

Add 10 µL of the diluted test compound or reference inhibitor to the appropriate wells. For control wells (100% enzyme activity), add 10 µL of the solvent.

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

-

Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes.

-

Calculate the rate of reaction for each well.

-

The percent inhibition for each concentration of the test compound is determined relative to the solvent control.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Animals: Male Wistar rats (150-200 g).

Materials:

-

Test compound and reference drug (e.g., indomethacin)

-

1% w/v carrageenan solution in sterile saline

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Experimental workflow for carrageenan-induced paw edema assay.

Conclusion

This compound is a non-selective COX inhibitor with anti-inflammatory, analgesic, and antipyretic properties. While it demonstrated clinical efficacy comparable to phenylbutazone in the treatment of rheumatoid arthritis, its use has been largely superseded by newer NSAIDs with more favorable safety profiles, particularly concerning gastrointestinal side effects. The lack of detailed quantitative pharmacological data in the public domain reflects its status as an older drug. The representative experimental protocols provided in this guide serve as a valuable resource for the preclinical evaluation of new anti-inflammatory agents, highlighting the standard methodologies used to characterize the pharmacological properties of NSAIDs. Further research into novel anti-inflammatory drugs with improved selectivity and safety remains a critical area in drug development.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Clinical test of Kebuzon versus phenylbutazone in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical test of Kebuzon versus phenylbutazone in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

The Inhibitory Effects of Kebuzone on Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Inhibition of Cyclooxygenase

Kebuzone, like other NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[2]

-

COX-2: This isoform is typically induced by inflammatory stimuli and is primarily associated with the pathological processes of inflammation and pain.

By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain. The dual inhibition, however, also accounts for the potential for gastrointestinal side effects, a common characteristic of non-selective NSAIDs.

Quantitative Inhibitory Data

| Compound | Enzyme | IC50 (μM) | Species | Assay Type |

| Phenylbutazone | COX-1 | 1.9 | Horse | Whole Blood |

| Phenylbutazone | COX-2 | 1.2 | Horse | Whole Blood |

Data sourced from studies on equine whole blood assays and should be interpreted as indicative of the potential inhibitory profile of this compound.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.

Caption: Arachidonic Acid Cascade and Point of NSAID Intervention.

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to determine the inhibitory effects of compounds like this compound on COX-1 and COX-2 activity.

Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric screening kits and provides a rapid and sensitive method for high-throughput screening of COX inhibitors.

Caption: Workflow for a Fluorometric COX Inhibitor Screening Assay.

Human Whole Blood Assay

This assay provides a more physiologically relevant model for assessing COX inhibition as it is conducted in the presence of all blood components.

Caption: Workflow for the Human Whole Blood Assay for COX Inhibition.

Conclusion

This compound is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects through the inhibition of both COX-1 and COX-2 enzymes. While specific inhibitory concentration data for this compound is limited in contemporary literature, analysis of the closely related compound Phenylbutazone suggests a non-selective inhibition profile. The experimental protocols detailed in this guide provide robust methodologies for the further characterization of this compound and other novel COX inhibitors. The continued investigation into the precise interactions between such compounds and the COX enzymes is crucial for the development of more effective and safer anti-inflammatory therapies.

References

Unraveling the Therapeutic Potential of Kebuzone: A Technical Guide to its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidine class, has historically been utilized for its potent anti-inflammatory and analgesic effects in the management of rheumatic diseases and other inflammatory conditions. As a derivative of phenylbutazone, this compound shares a core mechanism of action with other NSAIDs, primarily centered on the inhibition of the cyclooxygenase (COX) enzymes. This in-depth technical guide serves to consolidate the current understanding of this compound's pharmacological profile, providing a detailed examination of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory and analgesic agents.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism underlying the anti-inflammatory and analgesic effects of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.

By inhibiting both COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.

dot graph "COX_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

"Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 & COX-2", shape=ellipse, fillcolor="#FBBC05"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation_Pain" [label="Inflammation & Pain", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [label="this compound", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Secondary Mechanisms of Action

In addition to COX inhibition, other potential mechanisms may contribute to the anti-inflammatory effects of this compound. These include the stabilization of lysosomal membranes and the modulation of immune responses.

Lysosomal Membrane Stabilization

Data Presentation: Quantitative Efficacy

While specific IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values for this compound are not widely reported in contemporary scientific literature, data from its parent compound, phenylbutazone, and other related NSAIDs can provide a comparative context for its potency.

| Compound | Target | IC50 | Reference |

| Phenylbutazone | COX-1 | 4.0 µM | [General NSAID Data] |

| COX-2 | 2.3 µM | [General NSAID Data] | |

| Indomethacin | COX-1 | 0.1 µM | [General NSAID Data] |

| COX-2 | 0.9 µM | [General NSAID Data] | |

| Diclofenac | COX-1 | 0.5 µM | [General NSAID Data] |

| COX-2 | 0.05 µM | [General NSAID Data] |

Note: The above values are approximate and can vary depending on the specific assay conditions. The lack of recent, specific quantitative data for this compound highlights a potential area for further research to fully characterize its pharmacological profile.

Experimental Protocols

The following sections detail representative experimental protocols for assessing the anti-inflammatory and analgesic properties of a compound like this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Workflow:

Methodology:

-

Animals: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into several groups:

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

This compound-treated groups (various doses)

-

Positive control (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration: Test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for assessing the peripheral analgesic activity of drugs.

Workflow:

Methodology:

-

Animals: Swiss albino mice (20-25g) are used.

-

Grouping: Animals are divided into several groups:

-

Vehicle control

-

This compound-treated groups (various doses)

-

Positive control (e.g., Aspirin 100 mg/kg)

-

-

Drug Administration: Test compounds are administered 30 minutes before the injection of acetic acid.

-

Induction of Writhing: 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated groups compared to the control group.

In Vitro Anti-inflammatory Activity: Lysosomal Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes, which serves as an in vitro model for lysosomal membrane stabilization.

Methodology:

-

Preparation of Red Blood Cell (RBC) Suspension: Human red blood cells are obtained from a healthy volunteer and a 10% v/v suspension is prepared in isotonic phosphate buffer.

-

Assay Procedure:

-

Different concentrations of this compound are added to the RBC suspension.

-

The mixture is incubated at 56°C for 30 minutes in a water bath to induce hemolysis.

-

The samples are then centrifuged, and the absorbance of the supernatant is measured at 560 nm to quantify the amount of hemoglobin released.

-

-

Controls:

-

A control sample with distilled water is used to represent 100% hemolysis.

-

A positive control with a known membrane-stabilizing agent like diclofenac sodium can be included.

-

-

Data Analysis: The percentage of membrane stabilization is calculated by comparing the absorbance of the drug-treated samples to the control.

Clinical Evidence

A notable clinical study published in 1968 conducted a double-blind, crossover trial comparing this compound with its parent compound, phenylbutazone, in 30 patients with rheumatoid arthritis. The daily dosage was 750 mg for this compound and 600 mg for phenylbutazone over a six-week period. The study concluded that this compound demonstrated a clinical effect comparable to that of phenylbutazone. While both drugs showed a similar incidence of side effects, this compound was associated with a lower occurrence of occult blood in the feces, whereas phenylbutazone showed a greater tendency for edema and weight gain.

Pharmacokinetics

This compound is administered intramuscularly. It has a notably long elimination half-life, estimated to be between 70 and 100 hours, and is primarily excreted by the kidneys.

Conclusion

This compound is a potent NSAID with established anti-inflammatory and analgesic properties, primarily mediated through the inhibition of COX-1 and COX-2 enzymes. While its clinical use has diminished with the advent of newer NSAIDs with more favorable safety profiles, the study of its pharmacological characteristics remains valuable for understanding the structure-activity relationships of pyrazolidine derivatives and for the broader field of anti-inflammatory drug discovery. The lack of readily available, specific quantitative efficacy data in recent literature presents an opportunity for further research to fully re-characterize this older drug using modern pharmacological and analytical techniques. This would provide a more complete picture of its therapeutic potential and risk-benefit profile.

References

The Immunomodulatory Role of Kebuzone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kebuzone, a pyrazolidinedione derivative and a metabolite of phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth analysis of this compound's role in modulating immune responses. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from its parent compound, phenylbutazone, and other relevant NSAIDs to elucidate its primary mechanism of action and effects on key immunological pathways. The core of its anti-inflammatory action lies in the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, evidence suggests that its immunomodulatory effects extend to the inhibition of lymphocyte proliferation and modulation of neutrophil function. This guide presents available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways involved.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[1] As a derivative of phenylbutazone, its pharmacological activity is intrinsically linked to the mechanisms shared by this class of drugs. The primary therapeutic effects of NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2] This guide explores the molecular mechanisms underlying this compound's immunomodulatory effects, drawing on data from its parent compound, phenylbutazone, to provide a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the COX enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[3]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

By inhibiting both COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for this compound.

Quantitative Data: COX Inhibition

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Phenylbutazone | 4.3 | 2.5 | 1.72 | |

| Ibuprofen | 12 | 80 | 0.15 | |

| Diclofenac | 0.076 | 0.026 | 2.9 | |

| Mefenamic Acid | 0.04 | 3 | 0.013 | |

| Ketoprofen | Data not available for human whole blood | Data not available for human whole blood | ||

| Celecoxib | 82 | 6.8 | 12 |

Table 1: Comparative IC50 values of Phenylbutazone and other NSAIDs for COX-1 and COX-2 in human whole blood assays.

Modulation of Immune Cell Function

Beyond the inhibition of prostaglandin synthesis, this compound and its parent compound, phenylbutazone, exert immunomodulatory effects by directly influencing the function of various immune cells.

Inhibition of Lymphocyte Proliferation

Studies have shown that phenylbutazone and its metabolite oxyphenbutazone can inhibit DNA synthesis in cultured human lymphocytes. This antiproliferative effect on lymphocytes may contribute to its overall anti-inflammatory and immunomodulatory properties by dampening the adaptive immune response during chronic inflammation.

Modulation of Neutrophil Function

Phenylbutazone has been demonstrated to influence neutrophil activity. It can interfere with the binding of N-formyl peptides to their receptors on human neutrophils, thereby modulating chemotaxis. This suggests a mechanism by which this compound may limit the recruitment of neutrophils to sites of inflammation.

Putative Effects on Inflammatory Signaling Pathways

The anti-inflammatory effects of many NSAIDs are also attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this compound is lacking, based on the actions of phenylbutyrate (a related compound) and other NSAIDs, it is plausible that this compound modulates the NF-κB and MAPK signaling pathways.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Phenylbutyrate has been shown to inhibit NF-κB signaling. It is hypothesized that this compound may exert a similar effect, preventing the translocation of NF-κB into the nucleus and subsequent gene transcription.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of the p38 MAPK pathway is a known mechanism for reducing inflammation. Some NSAIDs have been shown to modulate MAPK signaling. It is plausible that this compound may also interfere with this pathway, contributing to its anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the immunomodulatory effects of this compound.

In Vitro COX Inhibition Assay (Human Whole Blood)

This assay determines the IC50 values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Protocol:

-

Blood Collection: Draw fresh human blood from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 measurement):

-

Aliquot 1 mL of whole blood into tubes.

-

Add the test compound (this compound) at various concentrations or vehicle control (e.g., DMSO).

-

Incubate at 37°C for 60 minutes to allow for drug-enzyme interaction.

-

Allow the blood to clot at 37°C for 60 minutes to induce platelet activation and COX-1-mediated thromboxane A2 (TXA2) production.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using a validated ELISA kit.

-

-

COX-2 Assay (Prostaglandin E2 measurement):

-

Aliquot 1 mL of whole blood into tubes.

-

Add aspirin (final concentration ~30 µM) to selectively and irreversibly inhibit COX-1. Incubate for 1 hour at 37°C.

-

Add lipopolysaccharide (LPS) (final concentration 10 µg/mL) to induce COX-2 expression in monocytes.

-

Immediately add the test compound (this compound) at various concentrations or vehicle control.

-

Incubate for 24 hours at 37°C.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each enzyme.

-

Lymphocyte Proliferation Assay (BrdU Incorporation)

This assay measures the inhibitory effect of a test compound on the proliferation of lymphocytes.

Protocol:

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture:

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

-

Treatment and Stimulation:

-

Add the test compound (this compound) at various concentrations or vehicle control to the wells.

-

Add a mitogen, such as phytohemagglutinin (PHA) (final concentration 5 µg/mL), to stimulate lymphocyte proliferation.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

BrdU Labeling:

-

Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 4-16 hours.

-

-

Detection:

-

Remove the culture medium and fix the cells.

-

Denature the DNA using an acid solution.

-

Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of proliferation at each concentration of the test compound relative to the stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blot for NF-κB and p38 MAPK Activation

This method is used to assess the effect of a test compound on the phosphorylation and activation of key proteins in the NF-κB and p38 MAPK signaling pathways.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages) in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a specified time (e.g., 15-30 minutes for phosphorylation events).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein for each sample.

-

Compare the levels of phosphorylated proteins in the this compound-treated samples to the stimulated control.

-

Conclusion

This compound exerts its immunomodulatory and anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Evidence from its parent compound, phenylbutazone, suggests that its mechanism of action also involves the modulation of immune cell functions, including the inhibition of lymphocyte proliferation and interference with neutrophil chemotaxis. While direct evidence is still needed, it is plausible that this compound also influences key inflammatory signaling pathways such as NF-κB and p38 MAPK. Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific molecular targets and quantitative effects of this compound on the human immune system. This will provide a more complete understanding of its therapeutic potential and inform future drug development efforts in the field of inflammatory diseases.

References

- 1. Ketoprofen inhibits expression of inflammatory mediators in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Kebuzone: A Technical Overview of a Phenylbutazone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kebuzone, a derivative of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone, has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides an in-depth analysis of this compound, focusing on its core characteristics as a phenylbutazone derivative. The document summarizes its mechanism of action, available comparative data with phenylbutazone, and detailed experimental protocols for its evaluation.

Introduction

This compound, chemically known as 4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione, is a pyrazolidine derivative of phenylbutazone.[1] It shares the core pyrazolidine-3,5-dione structure with its parent compound but is distinguished by the substitution of an oxo group for two methylene hydrogens on the butyl side chain.[1] Like phenylbutazone, this compound has been employed in the management of inflammatory conditions such as rheumatoid arthritis and thrombophlebitis.[2] This guide aims to provide a comprehensive technical resource on this compound for the scientific community.

Chemical Structure and Synthesis

This compound is structurally analogous to phenylbutazone, with the key difference being the presence of a ketone functional group on the butyl side chain.

Chemical Formula: C₁₉H₁₈N₂O₃[3] Molar Mass: 322.36 g/mol [3]

Synthesis Pathway

A plausible, though unverified, synthetic route is outlined below:

References

Investigational Uses of Kebuzone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kebuzone, a non-steroidal anti-inflammatory drug (NSAID) and a derivative of phenylbutazone, has been investigated for its potential therapeutic applications in managing inflammatory conditions. This technical guide provides an in-depth overview of the scientific research surrounding this compound, with a focus on its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its parent compound, phenylbutazone, to provide a relevant comparative context. The information is intended to support researchers, scientists, and drug development professionals in understanding the investigational landscape of this compound.

Introduction

This compound is a pyrazolidine derivative that exhibits analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] This guide synthesizes the available scientific knowledge on this compound, presenting it in a structured format to facilitate further research and development efforts.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The anti-inflammatory, analgesic, and antipyretic effects of this compound are attributed to its inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in the inflammatory cascade.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not extensively documented. However, its elimination half-life has been reported to be between 70 and 100 hours, suggesting a long duration of action. As a derivative of phenylbutazone, it is likely to share some pharmacokinetic characteristics with its parent compound.

Table 1: Pharmacokinetic Parameters of Phenylbutazone (for comparative context)

| Parameter | Value | Species | Reference |

| Bioavailability | Almost completely absorbed orally | Human | [2] |

| Protein Binding | High | Human | [3] |

| Metabolism | Hepatic (hydroxylation and conjugation) | Human | |

| Elimination Half-life | ~70 hours (with large interindividual variation) | Human | |

| Excretion | Primarily renal (metabolites) | Human |

Preclinical Studies

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats to induce localized edema.

-

Treatment: Test compounds (e.g., this compound) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

Measurement: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to evaluate the peripheral analgesic activity of a substance.

-

Animals: Swiss albino mice (20-30g) are used.

-

Procedure: An intraperitoneal injection of 0.6% acetic acid is administered to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Treatment: The test compound or a reference analgesic is administered prior to the acetic acid injection.

-

Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Experimental Workflow: Preclinical Evaluation of NSAIDs

Caption: Preclinical testing workflow for NSAIDs.

Clinical Research

A notable clinical investigation of this compound was a double-blind, crossover study comparing its efficacy to phenylbutazone in patients with rheumatoid arthritis.

Comparative Clinical Trial in Rheumatoid Arthritis

A study by Nyfos and Lunding in 1968 evaluated the clinical effects of this compound versus phenylbutazone in 30 patients with rheumatoid arthritis. The study concluded that the clinical effect of this compound was comparable to that of phenylbutazone. Side effects were reported to be equally common for both drugs.

Table 2: Design of a Comparative Clinical Trial of this compound vs. Phenylbutazone

| Parameter | Description |

| Study Design | Double-blind, crossover |

| Patient Population | 30 patients with rheumatoid arthritis |

| Interventions | This compound (750 mg daily) vs. Phenylbutazone (600 mg daily) |

| Treatment Duration | 6 weeks for each drug |

| Primary Outcome Measures | Objective clinical measurements of inflammatory activity |

| Secondary Outcome Measures | Body weight, hemoglobin level, erythrocyte sedimentation rate (ESR), white cell count, thymol value, urine analysis, and fecal occult blood |

Specific quantitative results from this study are not detailed in the available abstracts.

Conclusion

This compound is an investigational NSAID with a mechanism of action centered on the inhibition of COX enzymes. While its clinical efficacy has been demonstrated to be comparable to its parent compound, phenylbutazone, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data. This guide has provided a framework for understanding this compound by presenting its known characteristics alongside established experimental protocols and comparative data for related compounds. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Kebuzone's Impact on Prostaglandin Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Prostaglandins in Inflammation

Prostaglandins are a group of lipid compounds derived from fatty acids that play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever. They are synthesized in almost all tissues and act as local messengers, regulating cellular responses in their immediate vicinity. In the context of inflammation, prostaglandins are key mediators, contributing to the classic signs of inflammation: redness, swelling, heat, and pain.

The synthesis of prostaglandins is initiated from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by the action of phospholipase A2. Arachidonic acid is then metabolized by two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase pathway. This guide will focus on the COX pathway, which is the primary target of Kebuzone and other NSAIDs.

The Cyclooxygenase (COX) Pathway: The Target of this compound

The cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the biosynthesis of prostaglandins. It catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is then rapidly converted into various bioactive prostanoids, including prostaglandins (such as PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific isomerases and synthases.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions. These include protecting the gastric mucosa, maintaining renal blood flow, and regulating platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions. However, its expression is rapidly induced by inflammatory stimuli such as cytokines, endotoxins, and growth factors. The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are primarily due to the inhibition of the protective functions of COX-1.

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the key steps in the prostaglandin synthesis pathway and the point of intervention for NSAIDs like this compound.

Quantitative Analysis of COX Inhibition by NSAIDs

The potency and selectivity of an NSAID are typically quantified by its half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher potency of inhibition. The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

While specific IC50 values for this compound are not readily found in publicly available scientific literature, the following table provides a summary of IC50 values for other commonly studied NSAIDs to illustrate the range of potencies and selectivities.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Indomethacin | 0.05 | 1.1 | 0.045 |

| Ibuprofen | 5.0 | 15.0 | 0.33 |

| Diclofenac | 0.6 | 0.03 | 20 |

| Celecoxib | 15.0 | 0.04 | 375 |

| Rofecoxib | >1000 | 0.018 | >55,555 |

Note: These values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Assessing COX Inhibition

A variety of in vitro assays are available to determine the inhibitory activity of a compound against COX-1 and COX-2. A common and reliable method is the whole blood assay, which closely mimics the physiological environment. Below is a detailed, generalized protocol for such an assay.

In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in a human whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. Platelets, which are abundant in whole blood, constitutively express COX-1.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

Materials:

-

Freshly drawn human whole blood from healthy, drug-free volunteers.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-buffered saline (PBS).

-

Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

-

96-well plates.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

-

Plate reader.

Experimental Workflow:

Procedure:

For COX-1 Activity:

-

Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.

-

Add the test compound at various concentrations (typically a serial dilution) or vehicle control (e.g., DMSO) to the tubes.

-

Incubate the tubes at 37°C for 60 minutes to allow for blood clotting and subsequent TXB2 production.

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Measure the concentration of TXB2 in the serum samples using a specific EIA kit according to the manufacturer's instructions.

For COX-2 Activity:

-

Aliquot 500 µL of fresh whole blood into sterile microcentrifuge tubes containing an anticoagulant (e.g., heparin).

-

Add the test compound at various concentrations or vehicle control.

-

Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

-

Incubate the tubes at 37°C in a 5% CO2 incubator for 24 hours.

-

Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma samples using a specific EIA kit according to the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition, by non-linear regression analysis.

Conclusion

This compound, as a member of the NSAID family, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins. The differential inhibition of COX-1 and COX-2 isoforms is a critical determinant of the therapeutic efficacy and side-effect profile of NSAIDs. While specific quantitative data on this compound's inhibitory profile is not widely available, the established methodologies outlined in this guide provide a robust framework for the preclinical evaluation of its and other novel anti-inflammatory compounds' impact on prostaglandin synthesis. Further research to elucidate the precise IC50 values of this compound for COX-1 and COX-2 would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts in the field of inflammatory diseases.

Methodological & Application

Application Notes and Protocols for Utilizing Kebuzone in In Vitro Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction